3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-benzoyl-1-benzylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c25-22(18-11-5-2-6-12-18)20-16-24(15-17-9-3-1-4-10-17)21-14-8-7-13-19(21)23(20)26/h1-14,16H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZNYHPHVLXXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction remains a cornerstone for constructing the 1,4-dihydroquinolin-4-one scaffold. In one approach, 2-((Z)-3-oxo-3-arylpropenylamino)benzoic acid methyl esters undergo cyclization in a methanol/phenyl ether mixture (1:8 ratio) with sodium methanolate at reflux. For 3-benzoyl substitution, the arylpropenylamino precursor incorporates a benzoyl group prior to cyclization. This method yields 3-aroylquinolin-4-ones with reported purities >95% after recrystallization.
Modifications to this protocol include substituting phenyl ether with diphenyl ether, which enhances thermal stability during prolonged reflux. Post-cyclization, the methyl ester is hydrolyzed to the carboxylic acid using NaOH, followed by acidification with HCl to precipitate the product.
Acid-Catalyzed Cyclocondensation
A modified cyclocondensation employs acetic acid and acetic anhydride at 120°C for 6 hours. Starting from N-methylanthranilic acid, this method generates 4-hydroxyquinolin-2(1H)-one intermediates. While this route primarily yields 2-quinolinones, adapting the electrophilic substitution pattern to position 3 requires introducing the benzoyl group prior to cyclization. Titanium tetrachloride has been utilized as a Lewis acid catalyst to direct acylation at the 3-position.
N-Alkylation for Benzyl Group Introduction
Alkylation of Quinolinone Intermediates
Post-cyclization, the 1-position is functionalized via N-alkylation. A representative procedure involves reacting 3-benzoylquinolin-4(1H)-one with benzyl bromide in anhydrous DMF, using sodium hydride as a base. Key parameters include:
- Molar ratio : 1:1.2 (quinolinone:benzyl bromide)
- Temperature : 60–80°C
- Reaction time : 8–12 hours
The product is purified by leaching with chloroform/methanol (1:1), yielding 3-benzoyl-1-benzyl-1,4-dihydroquinolin-4-one with 78% efficiency.
Solvent and Base Optimization
Comparative studies show that tetra-n-butylammonium fluoride (TBAF) in aqueous ethanol (8:2) improves alkylation yields to 85% by stabilizing the quinolinone enolate. Alternative bases like K₂CO₃ in acetone reduce side-product formation but require extended reaction times (24 hours).
Multi-Component Synthesis Approaches
One-Pot Assembly
A three-component reaction condenses:
- 2-Phenyl-N-allyl-indole-3-carbaldehyde
- Malononitrile
- 4-Hydroxy-1-methylquinolin-2(1H)-one
While this method primarily generates pyrano[3,2-c]quinolines, substituting the indole aldehyde with benzoyl-protected variants and replacing the methyl group with benzyl during the alkylation step adapts it for 3-benzoyl-1-benzyl derivatives. TBAF catalysis in refluxing ethanol/water (8:2) achieves 70–75% yields.
Tandem Knoevenagel-Michael Cyclization
Malononitrile undergoes Knoevenagel condensation with benzaldehyde derivatives to form arylidene intermediates. Subsequent Michael addition to 4-hydroxyquinolinones, followed by cyclization, installs the benzoyl group. Benzyl introduction occurs via late-stage alkylation, as described in Section 2.1.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Strong absorptions at 1644 cm⁻¹ (quinolinone C=O) and 1554 cm⁻¹ (benzoyl C=O).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₄H₁₉NO₂ [M+H]⁺: 353.1416; Observed: 353.1414.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Gould-Jacobs + Alkylation | 78 | 95 | High regioselectivity | Multi-step purification |
| Acid-Catalyzed Cyclization | 65 | 90 | Short reaction time | Low benzoyl incorporation |
| Multi-Component Synthesis | 75 | 92 | One-pot convenience | Requires TBAF optimization |
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-one derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Quinoline-4-one derivatives.
Reduction Products: Hydroxyquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit enzymes involved in key biological processes, leading to therapeutic effects.
Bind to Receptors: The compound can bind to specific receptors, modulating their activity and resulting in various biological responses.
Induce Apoptosis: In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pharmacological and physicochemical properties of 1,4-dihydroquinolin-4-one derivatives are highly dependent on substituents at the C3 and N1 positions. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., benzoyl, acyl) at C3 improve metabolic stability and enzyme inhibitory potency .
- Benzyl or bulky N1 substituents (e.g., 3-methyl-butyl in ) enhance membrane permeability but may reduce solubility .
Pharmacological Activities
- Antibacterial Activity: APDQ derivatives (e.g., APDQ 230122) exhibit potent activity against Streptococcus pneumoniae (MIC₉₀: 0.009 μM for serotype 19F) by inhibiting phosphoserine phosphatase (SerB653), a virulence factor . In contrast, 3-benzoyl derivatives lack direct antibacterial data but share structural similarities with anti-inflammatory dihydroquinolinones .
- Anti-inflammatory Effects: 1,4-Dihydroquinolin-4-ones with amino or acyl groups at C2/C3 exhibit COX-2 inhibition, but 3-benzoyl analogs remain understudied in this context .
Physicochemical and Computational Data
- Solubility : 3-Benzoyl derivatives exhibit lower aqueous solubility (predicted LogP ~3.5) compared to ethoxymethyl analogs (LogP ~2.8) due to aromatic bulk .
- Spectroscopic Properties : FT-IR and FT-Raman studies on 3-ethoxymethyl derivatives confirm C=O stretching at ~1660 cm⁻¹ and N–H bending at ~1550 cm⁻¹, consistent with hydrogen-bonded crystal packing .
- QSAR Insights: Molecular docking reveals that 3-acyl-2-phenylamino derivatives bind SerB653 phosphatase via hydrogen bonds with Glu127 and hydrophobic interactions with Phe156 .
Q & A
Q. What are the optimized synthetic routes for 3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one, and how can reaction yields be improved?
The synthesis of dihydroquinolinone derivatives typically involves multi-step reactions with precise control of temperature, reaction time, and catalyst selection. For example, similar compounds (e.g., 6-ethoxy-3-(4-fluorobenzoyl) derivatives) require catalysts like palladium complexes or Lewis acids to facilitate coupling reactions. Solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are critical for solubilizing intermediates . Optimizing stoichiometric ratios of benzylamine and benzoyl chloride derivatives, along with reflux conditions (~80–100°C), can enhance yields to >70% .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Advanced characterization methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., CDCl3) to confirm substituent positions and integration ratios .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns matching the molecular formula .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. How do solvent polarity and catalyst choice influence the reaction efficiency of dihydroquinolinone derivatives?
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions by stabilizing charged intermediates, while catalysts like Pd(OAc)₂ or CuI accelerate cross-coupling steps. For instance, PdCl₂(PPh₃)₂ has been used in Suzuki-Miyaura couplings to attach aryl groups to the quinolinone core .
Advanced Research Questions
Q. How can molecular docking simulations and enzymatic assays elucidate the mechanism of action of this compound?
Computational tools like AutoDock Vina or Schrödinger Suite can model interactions between the compound and biological targets (e.g., kinases or GPCRs). For example, sulfonyl-containing analogs (e.g., 3-chlorobenzenesulfonyl derivatives) show affinity for ATP-binding pockets in kinases, validated via ATPase inhibition assays . Follow-up studies should combine docking results with mutagenesis experiments to identify critical binding residues.
Q. How can researchers resolve contradictions in bioactivity data caused by substituent effects on the quinolinone core?
Systematic structure-activity relationship (SAR) studies are essential. For example:
Q. What strategies improve the solubility and stability of this compound in aqueous buffers for in vitro studies?
- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound solubility without denaturing proteins .
- Lyophilization : Pre-formulate the compound with cyclodextrins or PEG derivatives to enhance stability during storage .
- pH optimization : Test solubility in phosphate buffers (pH 6.5–7.5) to mimic physiological conditions .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in follow-up derivatization reactions?
Electron-withdrawing groups (e.g., -SO₂Cl) increase electrophilicity at the 4-keto position, enabling nucleophilic attacks by amines or thiols. Conversely, bulky substituents (e.g., 1-benzyl) hinder reactions at adjacent positions. For example, 3-(4-methylbenzenesulfonyl) analogs undergo faster amidation than benzoyl derivatives due to enhanced electrophilicity .
Methodological Notes
- Contradiction Analysis : Discrepancies in bioactivity data may arise from assay conditions (e.g., serum concentration in cell culture) or impurities in synthesized batches. Always cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Data Reproducibility : Report detailed reaction conditions (e.g., inert atmosphere, humidity control) to ensure reproducibility, as dihydroquinolinones are sensitive to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
